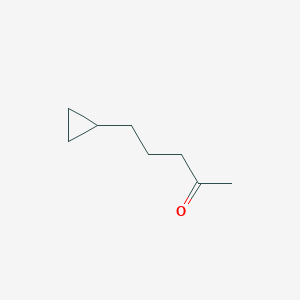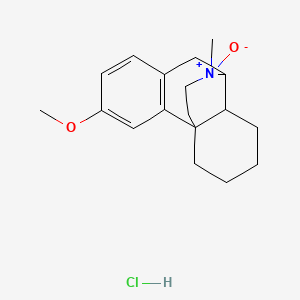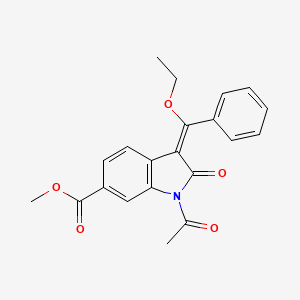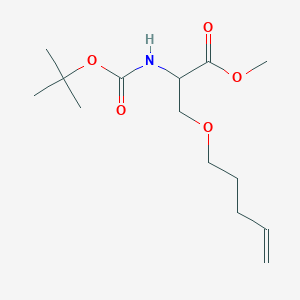![molecular formula C12H24O6P2 B12107265 [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester: is a complex organophosphorus compound It features two phosphonic acid diethyl ester groups attached to a but-3-ynyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into various reduced phosphorus-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Reduced phosphorus species.
Substitution: Various substituted phosphonic esters.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonate-based ligands and catalysts.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Its phosphonic acid groups can mimic phosphate groups, which are crucial in many biological processes.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, including flame retardants, plasticizers, and surfactants. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions or enzymes, modulating their activity. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.
Phosphonic acid diethyl ester: Shares the phosphonic ester functional group but lacks the but-3-ynyl backbone.
Alkynyl phosphonates: Compounds with similar alkyne and phosphonate functionalities.
Uniqueness: The uniqueness of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester lies in its dual phosphonic ester groups and the presence of an alkyne moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other organophosphorus compounds.
Propriétés
Formule moléculaire |
C12H24O6P2 |
|---|---|
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
butan-2-yloxy(1-diethoxyphosphorylbut-3-ynyl)phosphinic acid |
InChI |
InChI=1S/C12H24O6P2/c1-6-10-12(19(13,14)18-11(5)7-2)20(15,16-8-3)17-9-4/h1,11-12H,7-10H2,2-5H3,(H,13,14) |
Clé InChI |
URJCZQJYFFJRLF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=O)(C(CC#C)P(=O)(OCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)






![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)

![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)




